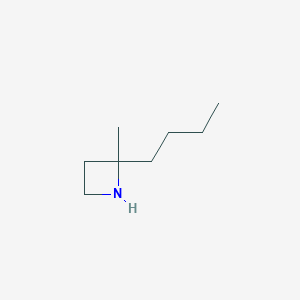

2-Butyl-2-methylazetidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H17N |

|---|---|

Molecular Weight |

127.23 g/mol |

IUPAC Name |

2-butyl-2-methylazetidine |

InChI |

InChI=1S/C8H17N/c1-3-4-5-8(2)6-7-9-8/h9H,3-7H2,1-2H3 |

InChI Key |

IBBKXORTRXPKNY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1(CCN1)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Stereochemistry and Chirality of 2-Butyl-2-methylazetidine

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Gemini Division

Foreword: The Strategic Importance of Stereoisomerism in Azetidine Scaffolds

The azetidine ring, a four-membered saturated nitrogen heterocycle, represents a privileged scaffold in modern medicinal chemistry.[1][2][3] Its inherent ring strain imparts unique conformational rigidity and reactivity, making it a valuable bioisostere for larger, more flexible ring systems.[2][3] While less explored than its five- and six-membered counterparts, the azetidine moiety is a key component in several FDA-approved drugs, including the anticoagulant ximelagatran and the antibiotic delafloxacin.[1] The true potential of azetidine-based compounds, however, is unlocked through precise control of their three-dimensional architecture. When properly substituted, the rigid azetidine framework can orient functional groups in well-defined vectors, leading to highly selective interactions with biological targets.[1]

This guide focuses on a specific, yet representative, example: 2-butyl-2-methylazetidine. This molecule contains a quaternary stereocenter at the C2 position, a feature that presents both significant synthetic challenges and profound pharmacological implications.[4][5] Understanding and controlling the stereochemistry of such centers is paramount for developing safe, selective, and effective therapeutics. This document provides a comprehensive overview of the core principles, synthetic strategies, and analytical methodologies essential for mastering the stereochemistry of 2,2-disubstituted azetidines.

Core Concepts: Chirality in 2-Butyl-2-methylazetidine

The fundamental principle of stereochemistry in 2-butyl-2-methylazetidine revolves around the C2 carbon atom. This carbon is bonded to four different substituents: a methyl group, a butyl group, the ring nitrogen (C-N), and the C3 ring carbon (C-C). This arrangement makes the C2 position a chiral center , meaning the molecule is non-superimposable on its mirror image.

These two non-superimposable mirror images are called enantiomers . They are designated as (R) and (S) based on the Cahn-Ingold-Prelog (CIP) priority rules.

1.1. Assigning Absolute Configuration: The (R) and (S) Enantiomers

To assign the absolute configuration, we follow the CIP priority rules:

-

Priority Assignment: Assign priority to the four groups attached to the chiral center based on atomic number. Higher atomic number gets higher priority.

-

Nitrogen (N) > Carbon (C)

-

For the two carbon chains, we look at the next atoms. The butyl group (-CH₂CH₂CH₂CH₃) takes priority over the methyl group (-CH₃).

-

The C3 ring carbon is attached to two hydrogens and the C4 carbon, while the butyl group's first carbon is attached to two hydrogens and another carbon. We continue outwards until a point of difference.

-

Priority Order for C2: 1: -N(H)- , 2: -CH₂(CH₂)₂CH₃ (Butyl) , 3: -CH₃ (Methyl) , 4: -CH₂- (C3 of the ring) . Correction: A more rigorous analysis of CIP rules for the groups attached to C2 would be: 1. Nitrogen, 2. Butyl, 3. C3 of the ring, 4. Methyl.

-

-

Orientation: Orient the molecule so that the lowest priority group (Methyl) points away from the viewer.

-

Trace the Path: Trace the path from priority 1 → 2 → 3.

-

If the path is clockwise , the configuration is (R) (Rectus).

-

If the path is counter-clockwise , the configuration is (S) (Sinister).

-

Caption: Enantiomers of 2-butyl-2-methylazetidine.

Asymmetric Synthesis and Stereocontrol

The creation of a quaternary stereocenter is a formidable challenge in synthetic chemistry.[5] Direct synthesis of a single enantiomer of 2-butyl-2-methylazetidine requires a robust asymmetric strategy. Common approaches for related structures involve either the use of a chiral auxiliary or a catalytic asymmetric process.

One plausible strategy involves the diastereoselective alkylation of a chiral azetidine precursor. For instance, an N-chiral auxiliary, such as a derivative of (S)-1-phenylethylamine, can be used to direct the incoming alkyl groups to a specific face of the molecule.[6]

2.1. Causality in Synthetic Strategy

The choice of synthetic route is governed by the need to control the formation of the C2 stereocenter. A chiral auxiliary approach is often chosen for its reliability and predictability. The auxiliary, being enantiomerically pure, creates a diastereomeric intermediate. The distinct steric and electronic environment of this intermediate forces the subsequent alkylation step to proceed with a strong facial bias, leading to one diastereomer in high excess. The final step is the removal of the auxiliary, which yields the desired enantioenriched azetidine.

Caption: Asymmetric synthesis workflow.

2.2. Protocol: Asymmetric Synthesis of 2-Butyl-2-methylazetidine (Representative)

This protocol is a representative example based on established methodologies for the α-alkylation of N-chiral auxiliary-substituted azetidine-2-carbonitriles.[6]

Materials:

-

(2S,1'S)-N-(1'-phenylethyl)azetidine-2-carbonitrile

-

Borane tetrahydrofuran complex (BH₃·THF)

-

Lithium diisopropylamide (LDA)

-

Butyl bromide (Bu-Br)

-

Methyl iodide (Me-I)

-

Dry tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

-

Standard workup and purification reagents

Procedure:

-

N-Borane Complex Formation: Dissolve the starting azetidine-2-carbonitrile in dry THF under an argon atmosphere. Cool the solution to 0°C and add BH₃·THF solution dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.

-

Rationale: The borane complexation enhances the acidity of the α-proton and provides a sterically defined pocket to direct the alkylation.[6]

-

-

First Alkylation (Butylation): In a separate flask, prepare a solution of LDA in dry THF and cool to -78°C. Add the N-borane complex solution dropwise to the LDA solution. Stir for 1 hour at -78°C to ensure complete enolate formation. Add butyl bromide and continue stirring at -78°C for 4 hours.

-

Rationale: LDA is a strong, non-nucleophilic base ideal for forming the enolate. The low temperature maintains kinetic control, maximizing diastereoselectivity.[6]

-

-

Second Alkylation (Methylation): Repeat the deprotonation step with a second equivalent of LDA at -78°C, followed by the addition of methyl iodide.

-

Workup and Auxiliary Removal: Quench the reaction with saturated aqueous ammonium chloride. Extract the product with ethyl acetate. The crude product is then treated with aqueous HCl to cleave the N-borane complex and the chiral auxiliary.

-

Purification: Purify the final product by column chromatography on silica gel to yield the enantioenriched 2-butyl-2-methylazetidine.

Stereochemical Analysis and Separation

Once a mixture of enantiomers is synthesized, it is crucial to determine the ratio of (R) to (S) (the enantiomeric excess, or e.e.) and to separate them. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for this purpose.[7]

3.1. Chiral HPLC: The Principle of Separation

CSPs are packed with a chiral material that interacts diastereomerically with the enantiomers of the analyte. One enantiomer will form a more stable (lower energy) transient complex with the CSP, causing it to be retained longer in the column, while the other enantiomer elutes faster. This difference in retention time allows for their separation and quantification.

3.2. Protocol: Chiral HPLC Analysis

System:

-

HPLC system with a UV detector

-

Chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H)

Procedure:

-

Mobile Phase Preparation: Prepare an appropriate mobile phase, typically a mixture of hexane and isopropanol. The exact ratio must be optimized to achieve baseline separation.

-

Sample Preparation: Dissolve a small amount of the synthesized 2-butyl-2-methylazetidine (or a suitable derivative if it lacks a chromophore) in the mobile phase.

-

Injection and Elution: Inject the sample onto the column and run the analysis under isocratic conditions.

-

Data Analysis: Monitor the elution profile with the UV detector. The two enantiomers will appear as distinct peaks with different retention times (t_R1 and t_R2). The enantiomeric excess is calculated from the peak areas (A1 and A2): e.e. (%) = |(A1 - A2) / (A1 + A2)| * 100.

| Parameter | Typical Value | Purpose |

| Column | Chiralcel OD-H (Cellulose-based) | Provides chiral recognition sites for separation. |

| Mobile Phase | 98:2 Hexane:Isopropanol | Controls the elution strength and interaction with the stationary phase. |

| Flow Rate | 1.0 mL/min | Ensures efficient mass transfer and peak shape. |

| Detection | UV at 210 nm (if derivatized with a chromophore) | Quantifies the amount of each enantiomer as it elutes. |

| Retention Time (t_R1) | e.g., 8.5 min | Time taken for the first-eluting enantiomer to pass through the column. |

| Retention Time (t_R2) | e.g., 10.2 min | Time taken for the second-eluting enantiomer to pass through the column. |

Table 1: Representative Chiral HPLC Parameters

Pharmacological Implications of Chirality

The distinct three-dimensional arrangement of enantiomers leads to different interactions with chiral biological macromolecules like enzymes and receptors. This can result in one enantiomer having high therapeutic activity (the eutomer ) while the other is less active or even responsible for undesirable side effects (the distomer ).

For instance, in a study of azetidine-2,3-dicarboxylic acids acting on NMDA receptors, the four stereoisomers displayed markedly different affinities and agonist potencies.[8][9] The L-trans isomer showed the highest affinity, while the L-cis and D-trans isomers were low-affinity ligands.[8] This underscores the critical importance of stereochemical purity in drug candidates.

Sources

- 1. A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. From Three- to Six-Membered Heterocycles Bearing a Quaternary Stereocenter: an Asymmetric Organocatalytic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N -borane complexes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04585G [pubs.rsc.org]

- 7. csfarmacie.cz [csfarmacie.cz]

- 8. Stereocontrolled synthesis and pharmacological evaluation of azetidine-2,3-dicarboxylic acids at NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Fingerprinting of 2-Butyl-2-methylazetidine: A Multi-technique Approach to Structural Elucidation

Introduction

In the landscape of pharmaceutical research and development, small nitrogen-containing heterocycles are privileged scaffolds due to their diverse biological activities. Among these, the azetidine ring, a four-membered saturated heterocycle, offers a unique combination of conformational constraint and synthetic versatility.[1] This guide provides an in-depth technical exploration of the spectroscopic characterization of a specific derivative, 2-Butyl-2-methylazetidine. While not a widely commercialized compound, its analysis serves as an excellent case study for the application of modern spectroscopic techniques in the structural elucidation of novel chemical entities.

This document moves beyond a simple recitation of data. It is designed for researchers, scientists, and drug development professionals, offering insights into the causality behind experimental choices and the logic of spectral interpretation. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to build a comprehensive and validated structural profile of 2-Butyl-2-methylazetidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By observing the behavior of atomic nuclei in a magnetic field, we can map out the carbon-hydrogen framework and deduce the connectivity of the molecule. For 2-Butyl-2-methylazetidine, both ¹H and ¹³C NMR are indispensable.

Predicted ¹H NMR Spectrum

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shifts are influenced by the electron density around the proton, with electron-withdrawing groups like nitrogen causing a downfield shift (to a higher ppm value).[2]

Key Predicted Resonances for 2-Butyl-2-methylazetidine:

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| N-H | 1.5 - 3.0 | broad singlet | - | The N-H proton of secondary amines is often broad due to rapid chemical exchange and quadrupole broadening from the nitrogen nucleus. Its chemical shift is highly dependent on solvent and concentration.[2] |

| Azetidine-CH₂ (C3, C4) | 1.8 - 2.2 (C3), 3.0 - 3.4 (C4) | multiplet, multiplet | ~7-9 | The protons on the azetidine ring are diastereotopic. The protons at C4, being adjacent to the nitrogen, will be further downfield. |

| Butyl-CH₂ (α) | 1.3 - 1.5 | triplet | ~7 | These protons are adjacent to a methylene group. |

| Butyl-CH₂ (β, γ) | 1.2 - 1.4 | multiplet | - | The signals for these methylene groups are expected to overlap in a complex multiplet. |

| Methyl-CH₃ (C2) | 1.0 - 1.2 | singlet | - | This methyl group is attached to a quaternary carbon and thus will appear as a singlet. |

| Butyl-CH₃ (δ) | 0.8 - 1.0 | triplet | ~7 | The terminal methyl group of the butyl chain will be a triplet due to coupling with the adjacent methylene group. |

Predicted ¹³C NMR Spectrum

Carbon-13 NMR provides a map of the carbon framework of the molecule.

Key Predicted Resonances for 2-Butyl-2-methylazetidine:

| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |

| Azetidine-C (C2) | 60 - 70 | The quaternary carbon atom bonded to the nitrogen will be significantly downfield. |

| Azetidine-CH₂ (C4) | 45 - 55 | The carbon atom adjacent to the nitrogen is deshielded. |

| Azetidine-CH₂ (C3) | 25 - 35 | This ring carbon is further from the nitrogen and thus more upfield. |

| Butyl-CH₂ (α) | 35 - 45 | The first carbon of the butyl chain attached to the quaternary center. |

| Butyl-CH₂ (β) | 25 - 30 | A typical aliphatic methylene carbon. |

| Butyl-CH₂ (γ) | 20 - 25 | A typical aliphatic methylene carbon. |

| Methyl-C (C2) | 20 - 30 | The methyl group attached to the quaternary center. |

| Butyl-CH₃ (δ) | 10 - 15 | The terminal methyl group of the butyl chain. |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-Butyl-2-methylazetidine in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence the chemical shifts of labile protons like N-H.[3]

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

To confirm the N-H proton, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The N-H peak should disappear or significantly decrease in intensity.[2]

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.

-

For multiplicity information, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase and baseline correct the spectra.

-

Integrate the ¹H NMR signals and reference the spectra (e.g., to residual solvent peak or TMS).

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

Key Predicted Absorptions for 2-Butyl-2-methylazetidine:

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity | Rationale |

| N-H Stretch | 3300 - 3500 | Medium-Weak | Characteristic for secondary amines. The peak may be broad due to hydrogen bonding.[4][5] |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Strong | Due to the C-H bonds in the butyl and methyl groups, and the azetidine ring. |

| C-N Stretch | 1180 - 1250 | Medium | Characteristic of aliphatic amines. |

| CH₂ Bend | 1450 - 1470 | Medium | Scissoring and bending vibrations of the methylene groups. |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small drop of neat liquid 2-Butyl-2-methylazetidine directly onto the ATR crystal (e.g., diamond or germanium).

-

Ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the clean ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software automatically subtracts the background spectrum from the sample spectrum.

-

Label the significant peaks.

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural information.

Predicted Mass Spectrum (Electron Ionization - EI)

In EI-MS, the molecule is bombarded with high-energy electrons, causing ionization and fragmentation. The fragmentation pattern is a unique fingerprint of the molecule's structure. For amines, a key fragmentation pathway is α-cleavage, where the bond between the α- and β-carbon relative to the nitrogen atom is broken.[6][7]

-

Molecular Ion (M⁺•): The molecular formula of 2-Butyl-2-methylazetidine is C₉H₁₉N. According to the Nitrogen Rule, a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight. The predicted molecular ion peak will be at m/z = 141 . Acyclic aliphatic amines often show weak molecular ion peaks, but cyclic amines tend to have more discernible ones.[7][8]

-

Major Fragmentation Pathways (α-Cleavage):

-

Loss of the Butyl Group: Cleavage of the C-C bond between the quaternary C2 and the butyl group is a highly probable fragmentation. This would result in the loss of a butyl radical (•C₄H₉, 57 Da) and the formation of a stable iminium ion.

-

Predicted Fragment: m/z = 141 - 57 = 84

-

-

Loss of the Methyl Group: Cleavage of the C-C bond between the quaternary C2 and the methyl group. This would result in the loss of a methyl radical (•CH₃, 15 Da).

-

Predicted Fragment: m/z = 141 - 15 = 126 (This is often a very prominent peak in the mass spectra of t-butyl amines).

-

-

The base peak is likely to be the fragment resulting from the loss of the larger alkyl group (butyl), as this leads to a more stable radical.

Experimental Protocol for GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for analyzing volatile compounds like 2-Butyl-2-methylazetidine.

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or methanol).

-

GC Separation:

-

Inject a small volume (e.g., 1 µL) of the solution into the GC.

-

Use a suitable capillary column (e.g., a non-polar DB-5ms).

-

Employ a temperature program to ensure good separation and peak shape (e.g., start at 50°C, ramp to 250°C).

-

-

MS Detection (EI):

-

The column outlet is interfaced with the mass spectrometer.

-

The standard electron energy for EI is 70 eV.

-

Scan a mass range that includes the expected molecular ion and fragments (e.g., m/z 35-200).

-

-

Data Analysis:

-

Examine the total ion chromatogram (TIC) to identify the peak corresponding to 2-Butyl-2-methylazetidine.

-

Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.

-

Integrated Spectroscopic Analysis Workflow

The power of spectroscopic analysis lies in the integration of data from multiple techniques to build a self-validating structural hypothesis.

Caption: Integrated workflow for the spectroscopic analysis of 2-Butyl-2-methylazetidine.

Conclusion

The structural elucidation of 2-Butyl-2-methylazetidine is a systematic process that relies on the synergistic application of NMR, IR, and MS. While direct spectral data for this specific molecule is not widely published, a comprehensive and scientifically rigorous characterization can be predicted based on the well-established principles of spectroscopy and data from analogous structures. ¹H and ¹³C NMR will define the precise carbon-hydrogen framework. IR spectroscopy will confirm the presence of key functional groups, notably the secondary amine. Mass spectrometry will establish the molecular weight and provide corroborating structural evidence through predictable α-cleavage fragmentation patterns. This integrated approach ensures a high degree of confidence in the assigned structure, a critical step in any chemical research or drug development pipeline.

References

-

MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available at: [Link]

-

PMC. ¹H and ¹³C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Available at: [Link]

-

ACS Publications. Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. Available at: [Link]

-

ResearchGate. Synthesis of 2,2‐disubstituted azetidines, pyrrolidines, and... Available at: [Link]

-

PubMed Central. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. Available at: [Link]

-

RSC Publishing. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Available at: [Link]

-

Chemistry LibreTexts. 6.5: Amine Fragmentation. Available at: [Link]

-

NIST WebBook. 2-butyl-2-methylthiazolidine. Available at: [Link]

-

ResearchGate. Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Available at: [Link]

-

Organic Chemistry Portal. Azetidine synthesis. Available at: [Link]

-

Journal of Medicinal and Chemical Sciences. Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Available at: [Link]

-

PubMed Central. NEXAFS Spectra Simulations of Nitrogen-Bearing Heterocycles. Available at: [Link]

-

ACS Sustainable Chemistry & Engineering. NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. Available at: [Link]

-

ACS Publications. Analysis of N‐Heterocyclic Carbenes and Their Monolayers by X‐ray Photoelectron Spectroscopy: Peak-Fitting. Available at: [Link]

-

DiVA portal. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Available at: [Link]

-

Whitman People. GCMS Section 6.15. Available at: [Link]

-

Advanced Journal of Chemistry, Section A. Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Available at: [Link]

-

Organic Chemistry Frontiers (RSC Publishing). Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring ex... Available at: [Link]

-

University of Arizona. Interpretation of mass spectra. Available at: [Link]

-

UW-Madison Libraries. Spectral Database for Organic Compounds, SDBS. Available at: [Link]

-

JoVE. Video: NMR Spectroscopy Of Amines. Available at: [Link]

-

National Institute of Standards and Technology. NIST Chemistry WebBook. Available at: [Link]

-

PubChem - NIH. 2-Methylazetidine. Available at: [Link]

-

Whitman People. 1 CHAPTER 6 1 2 GC EI and CI Fragmentation and Interpretation of Spectra 3 4 6.1 Introduction 5 6 Before discussing fragmentatio. Available at: [Link]

-

ResearchGate. Synthesized azetidine derivatives. Available at: [Link]

-

ResearchGate. 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Available at: [Link]

-

SAGE Journals. Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Available at: [Link]

-

Oxford Academic. Experimental and anharmonic theoretical spectroscopic benchmarks of nitrogenated and doubly-nitrogenated polycyclic heterocycles. Available at: [Link]

-

ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]

-

JoVE. Video: Mass Spectrometry of Amines. Available at: [Link]

-

NIST. Welcome to the NIST WebBook. Available at: [Link]

-

MDPI. Special Issue : N-Heterocycles: Synthesis, Functionalization, Electrochemical, Spectroscopic Characterization and Mechanistic Investigation. Available at: [Link]

-

ChemRxiv. Learning H-Coupled 13C NMR in the First Month of Sophomore Organic Lecture. Available at: [Link]

-

ACS Publications. Heterobimetallic N-Heterocyclic Carbene Complexes: A Synthetic, Spectroscopic, and Theoretical Study. Available at: [Link]

-

NIST WebBook. Butane, 2-methyl-. Available at: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

ResearchGate. Structurally Divergent Reactivity of 2,2-Disubstituted Azetidines – Mechanistic Insights and Stereochemical Implications of Amide Coupling and Ring Expansion to 5,6-dihydro-4H-1,3-oxazines. Available at: [Link]

-

YouTube. Lec-32 || Mass fragmentation pattern of amines || Alpha cleavage || Cyclic & aromatic amines. Available at: [Link]

-

PubMed Central. Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Available at: [Link]

-

Wikipedia. Spectral Database for Organic Compounds. Available at: [Link]

-

ResearchGate. A theoretical and mass spectrometry study of fragmentation of mycosporine-like amino acids. Available at: [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Video: NMR Spectroscopy Of Amines [jove.com]

- 3. thieme-connect.de [thieme-connect.de]

- 4. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jmchemsci.com [jmchemsci.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Video: Mass Spectrometry of Amines [jove.com]

- 8. GCMS Section 6.15 [people.whitman.edu]

The Azetidine Scaffold: A Compact Powerhouse for Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Flatlands of Drug Discovery

In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and improved pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the traditional, often "flat," chemical space of aromatic and conformationally flexible molecules. The exploration of three-dimensional (3D) structures has become a cornerstone of modern drug design. Among the scaffolds facilitating this leap into 3D space, the azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a particularly valuable motif.[1][2]

Historically overshadowed by its five- and six-membered cousins, pyrrolidine and piperidine, the azetidine scaffold is now recognized for its unique combination of properties.[2][3] Its inherent ring strain (approximately 25.4 kcal/mol), sp³-rich character, and conformational rigidity offer a powerful toolkit for fine-tuning the properties of bioactive molecules.[1][2] This guide provides a comprehensive overview of the strategic application of substituted azetidines in medicinal chemistry, from the fundamental principles guiding their use to practical synthetic considerations and successful clinical applications.

The Strategic Advantage: Why Incorporate Azetidines into Drug Candidates?

The decision to incorporate an azetidine moiety is a strategic one, driven by the desire to modulate multiple molecular properties simultaneously. The compact and rigid nature of the ring provides a predictable framework, allowing chemists to exert precise control over the spatial orientation of substituents.[1][3]

Azetidines as Versatile Bioisosteres

Bioisosteric replacement is a key strategy in drug design to improve potency, selectivity, or pharmacokinetic properties while maintaining the primary binding interactions. Azetidines have proven to be effective bioisosteres for several common chemical motifs.

-

Pyrrolidine and Piperidine Surrogates: Replacing larger, more flexible saturated heterocycles like pyrrolidine or piperidine with a rigid azetidine ring can lock the molecule into a more favorable binding conformation, reducing the entropic penalty of binding and potentially increasing potency.[3][4] This rigidity also helps to explore different vectors for substituents, potentially accessing new pockets within a target's binding site.

-

Tert-butyl and Gem-dimethyl Mimics: The 3,3-disubstituted azetidine motif can serve as a polar mimic of a gem-dimethyl or tert-butyl group. This replacement can improve aqueous solubility and introduce a hydrogen bond acceptor (the nitrogen atom) without significantly altering the steric profile, a valuable tactic for breaking "Lipinski's rule of five" correlations.

Caption: Azetidines as rigid, polar bioisosteres for common chemical motifs.

Fine-Tuning Physicochemical and Pharmacokinetic Profiles

The introduction of an azetidine ring can have a profound and beneficial impact on a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.

-

Enhanced Solubility: The nitrogen atom in the azetidine ring acts as a hydrogen bond acceptor, often leading to a significant increase in aqueous solubility compared to its carbocyclic or more lipophilic counterparts. This is a critical parameter for achieving good oral bioavailability.[1][5]

-

Improved Metabolic Stability: The strained four-membered ring can be less susceptible to metabolic degradation by cytochrome P450 enzymes compared to more common, flexible alkyl chains or larger rings. This can lead to a longer half-life and an improved pharmacokinetic profile.[1][5][6]

-

Reduced Lipophilicity: In an era where high lipophilicity is often linked to off-target toxicity and poor drug-like properties, replacing lipophilic groups with a more polar azetidine scaffold can be an effective strategy to optimize the overall profile of a drug candidate.[6]

| Property | Pyrrolidine Analogue | Azetidine Analogue | Rationale for Change |

| Calculated logP | 3.5 | 2.8 | Increased polarity from the constrained heterocycle. |

| Aqueous Solubility | Low | Moderate to High | Introduction of a hydrogen bond acceptor in a rigid frame.[5] |

| Metabolic Stability (t½) | 30 min | 90 min | Reduced susceptibility to enzymatic degradation.[1] |

| Conformational Flexibility | High | Low | Rigid scaffold pre-organizes substituents for binding.[1][4] |

| Caption: Illustrative comparison of the impact of azetidine incorporation on key physicochemical properties. |

Therapeutic Landscapes Shaped by the Azetidine Scaffold

The versatility of the azetidine motif is reflected in the broad range of therapeutic areas where it has been successfully applied. Natural and synthetic azetidine derivatives have demonstrated significant pharmacological potential as antibacterial, anticancer, and central nervous system (CNS) modulators.[1]

-

Oncology: Azetidine-containing compounds have shown promise as potent inhibitors of key cancer-related targets. For instance, novel azetidine amides have been developed as small-molecule inhibitors of STAT3, a protein implicated in tumor cell survival and proliferation.[7] FDA-approved drugs like Cobimetinib, a MEK inhibitor, feature an azetidine moiety to enhance their pharmacological properties.[1]

-

Infectious Diseases: The azetidine ring is a key component in various antibacterial agents.[8] For example, the combination of an azetidine with a quinolone nucleus has led to compounds with superior activity against resistant bacterial strains.[8] Azetidin-2-ones (β-lactams) are a well-established class of antibiotics.[8]

-

Central Nervous System (CNS) Disorders: The ability of azetidines to improve properties like brain penetration makes them attractive for CNS drug discovery.[5] Derivatives of 3-phenoxyazetidine have been explored as potential antidepressants and anorexigenics.[5] The scaffold is also being investigated for the treatment of neurological conditions such as Parkinson's disease and Tourette's syndrome.[9]

-

Inflammation and Immunology: The Janus kinase (JAK) inhibitor Baricitinib, used for treating rheumatoid arthritis, incorporates an azetidine ring, highlighting its utility in modulating inflammatory pathways.[1]

Accessing the Scaffold: Key Synthetic Strategies

The growing interest in azetidines has spurred the development of diverse and efficient synthetic methodologies, moving beyond classical approaches to more modern, scalable, and versatile techniques.[2]

Classical Approaches

The traditional synthesis of azetidines often relies on the intramolecular cyclization of γ-amino alcohols or γ-amino halides. While conceptually simple, these methods can be challenging due to the entropic barrier of forming a four-membered ring and competing side reactions.[6]

Modern Synthetic Methodologies

Recent advances have provided medicinal chemists with a more robust toolbox for synthesizing highly functionalized azetidines.

-

Strain-Release Methodologies: Reactions utilizing highly strained precursors like azabicyclo[1.1.0]butanes allow for the rapid and modular construction of diverse azetidine derivatives.[2][3]

-

Photocatalysis and Radical Approaches: Visible-light-mediated cycloadditions and radical-based methods have emerged as powerful tools for synthesizing azetidines under mild conditions, often with high stereoselectivity.[1][10]

-

Multicomponent Reactions: Strategies like the Petasis borono-Mannich reaction enable the one-pot synthesis of complex, densely substituted azetidines from simple starting materials, which is highly advantageous for building compound libraries.[3]

Caption: A generalized workflow for the synthesis and evaluation of azetidine derivatives.

Representative Experimental Protocol: Synthesis of N-Boc-3-iodoazetidine

This protocol describes a common method for preparing a versatile 3-substituted azetidine building block, essential for further functionalization.

-

Reaction Setup: To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add imidazole (1.5 eq) and triphenylphosphine (1.3 eq).

-

Iodination: Stir the mixture for 15 minutes, then add iodine (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired N-Boc-3-iodoazetidine.

Clinical Success: FDA-Approved Drugs Featuring the Azetidine Moiety

The ultimate validation of a chemical scaffold's utility in medicinal chemistry is its presence in approved therapeutic agents. Several FDA-approved drugs incorporate the azetidine motif to enhance metabolic stability, receptor selectivity, and overall pharmacokinetic performance.[1]

| Drug Name (Brand Name) | Therapeutic Area | Role of the Azetidine Moiety |

| Azelnidipine (Calblock®) | Antihypertensive | The C3-substituted azetidine acts as a calcium channel blocker, contributing to its prolonged duration of action.[3][4] |

| Baricitinib (Olumiant®) | Rheumatoid Arthritis | The azetidine ring provides a rigid scaffold that aids in potent and selective inhibition of Janus kinases (JAK1/JAK2).[1] |

| Cobimetinib (Cotellic®) | Oncology (Melanoma) | The azetidine group enhances the drug's physicochemical properties and contributes to its binding affinity as a MEK inhibitor.[1] |

| Ezetimibe (Zetia®) | Hypercholesterolemia | Features an azetidin-2-one (β-lactam) ring, which is crucial for its activity in inhibiting cholesterol absorption.[8] |

| Caption: A selection of FDA-approved drugs containing the azetidine scaffold. |

Conclusion and Future Outlook

Substituted azetidines have transitioned from a niche curiosity to a mainstream and highly valued scaffold in medicinal chemistry. Their unique ability to impart conformational rigidity, improve physicochemical properties like solubility and metabolic stability, and serve as versatile bioisosteres makes them a powerful tool for drug designers.[1][6] The continuous development of novel and efficient synthetic routes ensures that a diverse array of functionalized azetidines are readily accessible for incorporation into drug discovery pipelines.[2][10]

Looking ahead, the application of azetidines is expected to expand further, particularly in areas requiring precise control over molecular architecture, such as the design of protein-protein interaction inhibitors and covalent drugs. As our understanding of the interplay between 3D molecular shape and biological activity deepens, the compact, rigid, and tunable nature of the azetidine ring will undoubtedly solidify its role as a cornerstone of next-generation pharmaceutical innovation.

References

-

Cheekatla, S. R. (2026, January 6). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

-

Journal of Medicinal Chemistry. (2020, December 22). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. ACS Publications. [Link]

-

Technology Networks. (2019, August 12). Synthetic Azetidines Could Help Simplify Drug Design. Technology Networks. [Link]

-

PMC. (n.d.). Antifungal activity of novel azetidine tethered chitosan synthesized via multicomponent reaction approach. PMC. [Link]

-

U.S. Food and Drug Administration. (2022, May 20). FDA approves azacitidine for newly diagnosed juvenile myelomonocytic leukemia. FDA. [Link]

-

Organic Letters. (2026, February 1). Strain-Release Asymmetric Multicomponent Reaction to Access Diverse N-α-Bisaryl-C3-quaternary Azetidines. ACS Publications. [Link]

-

ChemRxiv. (2025, February 25). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]

-

Future Medicinal Chemistry. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Science. [Link]

-

MDPI. (2023, June 16). L-Proline Prevents Endoplasmic Reticulum Stress in Microglial Cells Exposed to L-azetidine-2-carboxylic Acid. MDPI. [Link]

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Azetidines - Enamine [enamine.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. lifechemicals.com [lifechemicals.com]

- 9. technologynetworks.com [technologynetworks.com]

- 10. chemrxiv.org [chemrxiv.org]

literature review on chiral 2-substituted azetidines

[1]

Executive Summary: The "Azetidine Advantage"[1]

In modern drug discovery, the azetidine ring has transcended its reputation as a mere "strained curiosity" to become a privileged scaffold.[1][2] As a bioisostere for pyrrolidine, piperidine, or gem-dimethyl groups, the azetidine core offers unique physicochemical advantages:

-

pKa Modulation: The increased s-character of the nitrogen lone pair (due to ring strain ~26 kcal/mol) lowers the basicity (pKa ~10.[1]4) compared to pyrrolidine (pKa ~11.3), often improving metabolic stability and permeability.[1]

-

Vector Control: 2-Substituted azetidines provide rigid, defined exit vectors for substituents, crucial for precise active site mapping.[1]

-

Metabolic Hardening: The strained ring is surprisingly resistant to oxidative metabolism compared to larger, more flexible homologs.[1]

This guide analyzes the most robust methodologies for accessing chiral 2-substituted azetidines, moving beyond classical cyclizations to modern C–H functionalization and strain-release chemistries.[1]

Synthetic Methodologies: A Critical Review

We categorize synthesis into three primary logic streams: De Novo Cyclization, Direct Functionalization, and Strain-Release Homologation.[1]

A. De Novo Cyclization (Chiral Pool Approach)[1]

-

Mechanism: Intramolecular nucleophilic substitution (4-exo-tet) of

-haloamines or amino alcohols derived from chiral amino acids.[1] -

Pros: High enantiomeric purity (inherited from starting material); predictable stereochemistry.[1]

-

Cons: Lengthy linear sequences; limited diversity (restricted to available amino acids).[1]

-

Key Reaction: Reduction of amino acids to amino alcohols

activation (TsCl/MsCl)

B. Direct C2-Functionalization (Lithiation Strategy)

-

Mechanism: Directed

-lithiation of -

Insight: The success of this method relies on Complexation-Induced Proximity Effects (CIPE) .[1] The carbonyl oxygen of the Boc group coordinates the lithium aggregate, stabilizing the

-lithio species and preventing ring fragmentation.[1] -

Stereochemistry: Often proceeds with retention of configuration due to the formation of a configurationally stable lithiated intermediate, though this is solvent/ligand dependent (e.g., use of TMEDA or Sparteine).[1]

C. Strain-Release & Ring Expansion[1]

-

Mechanism: Ring expansion of aziridines or strain-release functionalization of azabicyclo[1.1.0]butanes (ABB).[1]

-

Recent Advance: Aggarwal’s lithiation-borylation of ABBs allows for the stereocontrolled installation of substituents at the 2-position upon ring opening.[1]

Visualization: Strategic Synthesis Map

Figure 1: Strategic disconnection map for the synthesis of chiral 2-substituted azetidines.

Detailed Experimental Protocol: Direct C2-Lithiation

This protocol is selected for its versatility in Medicinal Chemistry, allowing the rapid generation of analogs from a common

Objective

Regioselective synthesis of 2-substituted

Reagents & Equipment

-

Substrate: 1-(tert-Butoxycarbonyl)azetidine (

-Boc azetidine).[1] -

Base: sec-Butyllithium (1.4 M in cyclohexane) or iso-Propyllithium.[1] Note: n-BuLi is often insufficient for clean deprotonation without competitive nucleophilic attack on the carbonyl.[1]

-

Ligand: TMEDA (N,N,N',N'-tetramethylethylenediamine) - essential for aggregate breakup and stabilization.[1]

-

Electrophile: Benzaldehyde, Methyl Iodide, or DMF.[1]

-

Solvent: Anhydrous diethyl ether (

) or THF (THF promotes faster reaction but may reduce enantioselectivity in chiral ligand variants).[1]

Step-by-Step Workflow

-

System Preparation:

-

Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and internal temperature probe.

-

Flush with Argon (Ar) for 15 minutes.[1]

-

Add

-Boc azetidine (1.0 equiv) and TMEDA (1.2 equiv) in anhydrous

-

-

Cryogenic Deprotonation:

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add

-BuLi (1.2 equiv) dropwise via syringe pump over 20 minutes.[1] Maintain internal temperature below -70 °C. -

Critical Checkpoint: Stir at -78 °C for 45–60 minutes. The solution typically turns a pale yellow.[1] This forms the dipole-stabilized

-lithio species.[1]

-

-

Electrophilic Trapping:

-

Add the Electrophile (1.5 equiv) dropwise (neat or as a solution in

).[1] -

Allow the reaction to stir at -78 °C for 1 hour.

-

Slowly warm to room temperature over 2 hours.

-

-

Work-up & Purification:

Mechanistic Visualization: The Dipole Stabilization

Figure 2: Mechanistic pathway of N-Boc directed lithiation. The coordination of Lithium to the Boc carbonyl is the critical driver for regioselectivity and stability.[1]

Comparative Data Analysis

The following table compares the three primary synthetic strategies based on yield, enantioselectivity (ee), and scalability.

| Methodology | Key Reagents | Typical Yield | Typical ee% | Scalability | Primary Limitation |

| Chiral Pool Cyclization | Amino acids, | 60–85% | >98% | High (kg) | Limited to natural amino acid side chains.[1] |

| Direct Lithiation ( | 50–75% | N/A (Racemic)* | Moderate (g) | Requires cryogenic conditions; functional group intolerance.[1] | |

| Sparteine-Mediated Lithiation | 40–65% | 85–95% | Low (mg) | Sparteine availability; lower yields.[1] | |

| Photoredox (Paterno-Büchi) | Ir-catalyst, Blue LEDs | 70–90% | >90% (with chiral cat.)[1] | Low (mg) | Requires specialized photoreactors; substrate specific.[1] |

| Strain-Release (Aggarwal) | ABB, Boronic esters | 60–80% | >95% | Moderate (g) | Synthesis of ABB precursor can be challenging.[1] |

*Note: Direct lithiation is racemic unless a chiral ligand (e.g., Sparteine) is used or the starting material is already chiral.[1]

Medicinal Chemistry Applications

Case Study: Cobimetinib (Cotellic)

Cobimetinib, a MEK inhibitor used for melanoma, features a 3-substituted azetidine.[1] However, the development of this drug highlighted the importance of the azetidine ring for metabolic stability.[1]

-

Structure-Activity Relationship (SAR): Replacing a piperidine ring with an azetidine often reduces lipophilicity (

) while maintaining potency.[1] -

2-Substitution Effect: Introduction of a substituent at the C2 position of the azetidine in analog series has been shown to block

-oxidation by cytochrome P450 enzymes, significantly extending half-life (

Bioisosteric Replacement Guide

When to switch to a Chiral 2-Substituted Azetidine:

-

Problem: High clearance due to N-dealkylation.

-

Solution: The steric bulk at C2 protects the nitrogen.[1]

-

-

Problem: Low solubility.

-

Solution: The lower pKa of azetidine (vs pyrrolidine) modulates the ionization state at physiological pH.[1]

-

-

Problem: "Floppy" side chains reducing potency.

-

Solution: Use the C2-vector to lock the substituent in a specific spatial orientation (conformational restriction).[1]

-

References

-

Hodgson, D. M., & Pearson, C. I. (2014).[1] Generation and Electrophile Trapping of N-Boc-2-lithio-2-azetine.[1][3][6] Organic Letters, 16(3), 856–859.[1] [Link]

-

Luisi, R., et al. (2021).[1][7] Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines. The Journal of Organic Chemistry, 86(19), 13943–13954.[1] [Link][1]

-

Bull, J. A., et al. (2016).[1] Exploiting the Strain of the Azetidine Ring in Organic Synthesis.[1][4][7][8][9][10][11] Chemical Reviews, 116(19), 12150–12233.[1] [Link][1]

-

Schindler, C. S., et al. (2020).[1][7] Aza-Paternò–Büchi Reaction for the Synthesis of Azetidines.[1][7][12][13] Nature, 580, 70–75.[1] [Link]

-

Aggarwal, V. K., et al. (2019).[1][7] Strain-Release Amination of Boronic Esters. Science, 363(6425), 391-396.[1] [Link][1]

Sources

- 1. ricerca.uniba.it [ricerca.uniba.it]

- 2. tandfonline.com [tandfonline.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Generation and Electrophile Trapping of N-Boc-2-lithio-2-azetine: Synthesis of 2-Substituted 2-Azetines [organic-chemistry.org]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. etheses.bham.ac.uk [etheses.bham.ac.uk]

- 10. Synthesis of chiral Azetidine and its application in asymmetric synthesis | CoLab [colab.ws]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

Reactivity of Strained Four-Membered Nitrogen Heterocycles: A Technical Guide

Executive Summary

The four-membered nitrogen heterocycle—encompassing both saturated azetidines and carbonyl-containing 2-azetidinones (

This guide analyzes the reactivity profiles driven by this strain, moving beyond classical ring-opening to modern C-H functionalization and skeletal editing. It is designed for medicinal chemists leveraging these scaffolds for conformational restriction and bioisosterism.

Part 1: The Thermodynamics of Strain

Understanding the reactivity of azetidines requires a quantitative appreciation of the driving forces involved. The reactivity is governed by the release of angle strain (Baeyer strain) and torsional strain (Pitzer strain).

Comparative Ring Strain Energies (RSE)

The following table contextualizes the thermodynamic instability of the azetidine core relative to its homologs.

| Heterocycle (Size) | Hybridization | Bond Angles (Ideal vs. Actual) | Ring Strain Energy (kcal/mol) | Primary Reactivity Mode |

| Aziridine (3) | ~27.7 | Explosive Ring Opening / Electrophilic | ||

| Azetidine (4) | ~25.4 | Controlled Ring Opening / Expansion | ||

| Pyrrolidine (5) | ~5.4 | Inert / C-H Functionalization | ||

| ~30.0 | Acylation (Amide bond cleavage) |

Key Insight: The ~20 kcal/mol strain difference between azetidine and pyrrolidine is the thermodynamic engine that drives ring expansions and nucleophilic openings. In

Part 2: The -Lactam Scaffold (2-Azetidinones)

The 2-azetidinone is the pharmacophore of penicillin and cephalosporin antibiotics.[3] Its reactivity is defined by the inhibition of amide resonance . In a planar amide, the nitrogen lone pair donates into the carbonyl

Mechanism: Serine Protease Inhibition

The biological efficacy of

Figure 1: Mechanism of covalent inhibition by

Part 3: Saturated Azetidine Reactivity

While

Nucleophilic Ring Opening

Protonated or Lewis-acid-complexed azetidines (azetidinium ions) are potent electrophiles. Nucleophiles (alcohols, amines, halides) attack the

-

Regioselectivity: Attack typically occurs at the less substituted carbon (SN2-like) unless the cation is stabilized, shifting to SN1-like character.

-

Synthetic Utility: This pathway converts azetidines into

-functionalized amines (e.g.,

Ring Expansion (Skeletal Editing)

Azetidines can be expanded to pyrrolidines via [1,2]-shifts.[6] This is particularly valuable for converting accessible 4-membered rings into complex 5-membered alkaloids.

-

Mechanism: Generation of an azetidinium ylide (often via carbene insertion) followed by a Stevens rearrangement.

C-H Functionalization (Photoredox Catalysis)

Modern drug discovery utilizes azetidines as stable scaffolds.[7] Recent advances (e.g., by the Schindler and MacMillan groups) utilize photoredox catalysis to functionalize the C-H bonds without breaking the ring.

-

Concept: Hydrogen Atom Transfer (HAT) generates an

-amino radical, which can be coupled with aryl halides or alkyl groups. This preserves the valuable 3D geometry of the azetidine.

Part 4: Reactivity Landscape Visualization

The following diagram maps the divergent reactivity pathways available to the azetidine core.

Figure 2: Divergent reactivity modes of the azetidine scaffold. Path selection is controlled by catalyst choice and nitrogen substitution.

Part 5: Detailed Experimental Protocol

Protocol: Strain-Release Ring Opening of N-Tosyl Azetidine

This protocol demonstrates the utilization of ring strain to access

Objective: Synthesis of

Reagents:

- -Tosylazetidine (1.0 equiv)

-

Magnesium Bromide (

, 1.2 equiv) or HBr (48% aq) -

Solvent: Acetonitrile (MeCN)

Workflow:

-

Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve

-Tosylazetidine (211 mg, 1.0 mmol) in anhydrous MeCN (5.0 mL). -

Activation: Add

(221 mg, 1.2 mmol) in one portion.-

Note: The Lewis acid coordinates to the sulfonamide nitrogen and the ring strain facilitates the C-N bond cleavage.

-

-

Reaction: Heat the mixture to reflux (

) for 4 hours. Monitor by TLC (SiO2, 30% EtOAc/Hexanes). The starting material ( -

Workup:

-

Cool to room temperature.[8]

-

Quench with saturated aqueous

(10 mL). -

Extract with EtOAc (

mL). -

Wash combined organics with brine, dry over

, and concentrate under reduced pressure.

-

-

Purification: The crude residue is typically pure enough for use (>95%). If necessary, purify via flash column chromatography (Hexanes/EtOAc gradient).

Self-Validating Checkpoint:

-

1H NMR Diagnostic: The starting material shows characteristic azetidine multiplets at

3.8 ppm (4H). The product will show a triplet at

References

-

Recent Advances in the Synthesis and Reactivity of Azetidines. Source: Royal Society of Chemistry (RSC), Organic & Biomolecular Chemistry. [Link]

-

Functionalized Azetidines via Visible Light-Enabled Aza Paternò-Büchi Reactions. Source: National Institutes of Health (NIH) / PMC. [Link]

-

Ring expansion of azetidinium ylides: rapid access to the pyrrolizidine alkaloids. Source: PubMed / Organic Letters. [Link]

-

Beta-Lactam Antibiotic Targets and Resistance Mechanisms. Source: National Institutes of Health (NIH) / PMC. [Link]

-

Strain-Release Asymmetric Multicomponent Reaction to Access Diverse N-α-Bisaryl-C3-quaternary Azetidines. Source: ACS Publications, Organic Letters. [Link]

Sources

- 1. jgtps.com [jgtps.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. β-Lactamase inhibitor - Wikipedia [en.wikipedia.org]

- 5. Structural basis of metallo-β-lactamase, serine-β-lactamase and penicillin-binding protein inhibition by cyclic boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ring expansion of azetidinium ylides: rapid access to the pyrrolizidine alkaloids turneforcidine and platynecine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

The Azetidine Scaffold: A Privileged Motif in Modern Drug Discovery

Azetidine , a saturated four-membered nitrogen-containing heterocycle, has emerged from the periphery of medicinal chemistry to become a cornerstone in the design of novel therapeutics. Its unique structural and physicochemical properties, including high ring strain, conformational rigidity, and a sp³-rich character, confer significant advantages in drug design, leading to improved metabolic stability, enhanced solubility, and novel interactions with biological targets.[1] This guide provides an in-depth exploration of the diverse biological activities of azetidine derivatives, offering insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their therapeutic potential.

Antibacterial Activity: A New Chapter in the Fight Against Resistance

The discovery of penicillin, with its iconic β-lactam (azetidin-2-one) ring, marked a revolution in medicine. While bacterial resistance to traditional β-lactam antibiotics is a growing crisis, the azetidine scaffold continues to be a fertile ground for the development of new antibacterial agents with novel mechanisms of action.

Mechanism of Action: Beyond Cell Wall Synthesis

While the classical mechanism of β-lactam antibiotics involves the inhibition of penicillin-binding proteins (PBPs) and subsequent disruption of peptidoglycan synthesis, newer azetidine derivatives exhibit diverse antibacterial strategies.[2] A notable example is a series of azetidine derivatives that have demonstrated potent bactericidal activity against multidrug-resistant Mycobacterium tuberculosis by inhibiting the biosynthesis of mycolic acids, essential components of the mycobacterial cell envelope.[3][4] This distinct mechanism of action offers a promising avenue to combat drug-resistant tuberculosis. Furthermore, some azetidine derivatives act as β-lactamase inhibitors, effectively restoring the efficacy of existing β-lactam antibiotics.[5]

Structure-Activity Relationship (SAR)

SAR studies have revealed key structural features that govern the antibacterial potency of azetidine derivatives. For instance, in a series of 1,3,4-thiadiazole-2-yl azetidin-2-ones, the presence of electron-withdrawing groups such as nitro or chloro moieties on the aryl substituent at the N1 position was found to significantly enhance antibacterial activity.[6] Quantitative structure-activity relationship (QSAR) studies have further elucidated the importance of thermodynamic and steric descriptors, such as total energy, molar refractivity, and the principle moment of inertia, in influencing the antimicrobial efficacy of these compounds.[7]

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The antibacterial efficacy of novel compounds is typically quantified by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a bacterium.

| Compound Series | Bacterial Strain | MIC Range (µg/mL) | Reference |

| 1,3,4-Thiadiazole-2-yl azetidin-2-ones | S. aureus, B. subtilis, E. coli, K. pneumoniae | 1.25 - 6.25 | [8] |

| Azetidine derivatives (BGAz series) | M. bovis BCG, M. smegmatis | < 100 µM | [9] |

| Carbazole-based 2-azetidinones | Gram-positive and Gram-negative bacteria | Not specified | [10] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard and widely used technique for determining the MIC of an antimicrobial agent.[11]

Objective: To determine the lowest concentration of an azetidine derivative that inhibits the visible growth of a specific bacterial strain.

Materials:

-

Test azetidine derivative

-

Bacterial culture in logarithmic growth phase

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in CAMHB in the wells of a 96-well plate.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.

-

Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection for the lowest concentration of the compound that shows no visible turbidity.

Anticancer Activity: Targeting Key Signaling Pathways

The conformational rigidity and unique three-dimensional architecture of the azetidine ring make it an attractive scaffold for the design of potent and selective inhibitors of key signaling molecules implicated in cancer progression.

Mechanism of Action: Precision Targeting of Oncogenic Kinases

Several FDA-approved and investigational azetidine-containing drugs exert their anticancer effects by targeting specific protein kinases that are aberrantly activated in various malignancies.

-

MEK Inhibition: Cobimetinib, an FDA-approved drug, is a potent and selective inhibitor of MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK signaling pathway.[12] This pathway is frequently hyperactivated in cancers with BRAF or RAS mutations, leading to uncontrolled cell proliferation and survival.[3][13] By binding to an allosteric pocket on the MEK protein, cobimetinib prevents its phosphorylation and activation, thereby blocking downstream signaling to ERK.[14][15]

-

JAK Inhibition: Baricitinib, another FDA-approved drug, is an inhibitor of Janus kinases (JAKs), particularly JAK1 and JAK2.[9] The JAK-STAT signaling pathway is crucial for cytokine-mediated cell growth, differentiation, and immune responses.[16][17] Dysregulation of this pathway is implicated in various hematological and solid tumors. Azetidine-based JAK inhibitors compete with ATP for the kinase domain's binding site, thereby blocking the phosphorylation and activation of STAT proteins.[2]

-

STAT3 Inhibition: Novel azetidine amides have been developed as potent small-molecule inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3).[18][19] These compounds have been shown to directly inhibit the DNA-binding activity of STAT3, leading to the downregulation of STAT3-regulated genes involved in tumor cell growth and survival.[20]

Signaling Pathways

Caption: The RAS/RAF/MEK/ERK signaling cascade and the point of intervention by azetidine-based MEK inhibitors.

Caption: The JAK-STAT signaling pathway, a target for azetidine-based JAK inhibitors.

Quantitative Data: IC₅₀ Values

The potency of anticancer compounds is often expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of a drug that is required for 50% inhibition in vitro.

| Compound | Target | Cancer Cell Line | IC₅₀ | Reference |

| 1-(3,5-Dimethoxyphenyl)-4-(4-ethoxyphenyl)-3-hydroxyazetidin-2-one | Tubulin | MCF-7 (Breast) | 10 nM | [14] |

| 1-(3,5-Dimethoxyphenyl)-4-(4-ethoxyphenyl)-3-hydroxyazetidin-2-one | Tubulin | HT-29 (Colon) | 3 nM | [14] |

| Azetidine amide derivative | STAT3 | MDA-MB-231 (Breast) | 0.55 µM (EMSA) | [19][20] |

| Azetidine-benzoxazole derivative | MerTK | Not specified | Potent | [8] |

| Forskolin isoxazole derivatives | Not specified | MCF-7 (Breast) | ≤ 1 µM | Not specified |

| Azetidine derivatives 8a and 8b | Not specified | HepG2 (Liver) | 13.5 and 32.5 µg/ml | [21] |

| Azetidine derivatives 8a and 8b | Not specified | MCF-7 (Breast) | 10 and 25.9 µg/ml | [21] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Objective: To evaluate the effect of an azetidine derivative on the viability of cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test azetidine derivative

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidic isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the azetidine derivative for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, including autoimmune disorders, cardiovascular diseases, and cancer. Azetidine derivatives have emerged as promising anti-inflammatory agents by targeting key mediators of the inflammatory response.

Mechanism of Action: Targeting Enzymes and Cytokine Signaling

The anti-inflammatory effects of azetidine derivatives are mediated through various mechanisms, including the inhibition of pro-inflammatory enzymes and the modulation of cytokine signaling pathways.

-

JAK Inhibition: As mentioned previously, azetidine-based JAK inhibitors like baricitinib are effective in treating inflammatory conditions such as rheumatoid arthritis by blocking the signaling of pro-inflammatory cytokines.[9]

-

Elastase Inhibition: Azetidine-2,4-diones have been identified as potent inhibitors of human leukocyte elastase (HLE), a serine protease that plays a significant role in inflammatory lung diseases.[12][22] These compounds act by acylating the active site serine of the enzyme.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used and well-established in vivo model for evaluating the anti-inflammatory activity of new compounds.

Objective: To assess the in vivo anti-inflammatory effect of an azetidine derivative.

Materials:

-

Wistar rats

-

Carrageenan solution (1% w/v in saline)

-

Test azetidine derivative

-

Positive control (e.g., indomethacin)

-

Plethysmometer

Procedure:

-

Administer the test compound or the positive control to the rats via an appropriate route (e.g., oral or intraperitoneal).

-

After a specific time, inject a sub-plantar injection of carrageenan into the right hind paw of each rat to induce localized inflammation and edema.

-

Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Calculate the percentage of inhibition of paw edema for the treated groups compared to the carrageenan control group.

Antiviral Activity: A Broad Spectrum of Possibilities

The unique structural features of azetidines have been exploited in the development of antiviral agents targeting a range of viruses.

Mechanism of Action: Diverse Antiviral Strategies

Azetidine derivatives have been reported to exhibit antiviral activity through various mechanisms, although this area is less explored compared to their antibacterial and anticancer properties. Some reported mechanisms include:

-

Inhibition of Viral Proteases: The β-lactam ring of certain azetidinones can act as a warhead to covalently inhibit viral proteases, which are essential for viral replication.[16] This strategy has been particularly explored for targeting the human cytomegalovirus (HCMV) protease.[16]

-

Helicase Inhibition: Recently, azetidine compounds have been identified as inhibitors of the herpes simplex virus (HSV) helicase, an enzyme crucial for unwinding the viral DNA during replication.[23]

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the formation of viral plaques.

Objective: To quantify the in vitro antiviral activity of an azetidine derivative.

Materials:

-

Host cell line susceptible to the virus of interest

-

Virus stock

-

Test azetidine derivative

-

Cell culture medium

-

Agarose or methylcellulose overlay

-

Staining solution (e.g., crystal violet)

Procedure:

-

Seed host cells in multi-well plates and grow to confluency.

-

Prepare serial dilutions of the test compound.

-

Pre-incubate the virus with the different concentrations of the compound.

-

Infect the cell monolayers with the virus-compound mixture.

-

After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium containing the test compound to restrict virus spread.

-

Incubate the plates until viral plaques are visible.

-

Fix and stain the cells to visualize and count the plaques.

-

Calculate the percentage of plaque reduction compared to the untreated virus control and determine the EC₅₀ (50% effective concentration).

Neuroprotective Activity: A Hope for Neurodegenerative Diseases

The ability of small molecules to cross the blood-brain barrier and modulate neuronal function makes azetidine derivatives attractive candidates for the treatment of neurodegenerative disorders.

Mechanism of Action: Modulating Neurotransmitter Receptors and Reducing Oxidative Stress

The neuroprotective effects of azetidine derivatives are thought to be mediated by several mechanisms:

-

NMDA Receptor Modulation: Some azetidine-2,3-dicarboxylic acid stereoisomers have been shown to act as agonists or partial agonists at N-methyl-D-aspartate (NMDA) receptors, which are critically involved in synaptic plasticity and excitotoxicity.[4][24] Modulating the activity of these receptors could offer a therapeutic strategy for conditions associated with glutamate-mediated neuronal damage.[25][26][27]

-

Reduction of Oxidative Stress: Certain 3-aryl-3-azetidinyl acetic acid methyl ester derivatives have demonstrated neuroprotective effects in models of Parkinson's and Alzheimer's diseases by reducing oxidative stress and caspase-3/7 activity.[28]

Experimental Protocol: In Vitro Glutamate-Induced Excitotoxicity Assay

This assay models the neuronal damage caused by excessive glutamate stimulation, a key pathological process in many neurodegenerative diseases.

Objective: To evaluate the neuroprotective effect of an azetidine derivative against glutamate-induced excitotoxicity in cultured neurons.

Materials:

-

Primary neuronal cultures or a neuronal cell line (e.g., SH-SY5Y)

-

Test azetidine derivative

-

Glutamate

-

Cell viability assay reagents (e.g., MTT or LDH release assay)

-

Fluorescent dyes for measuring reactive oxygen species (ROS) and mitochondrial membrane potential

Procedure:

-

Culture neurons in multi-well plates.

-

Pre-treat the neurons with various concentrations of the test compound for a specified duration.

-

Expose the cells to a toxic concentration of glutamate.

-

After the glutamate exposure, assess cell viability using a suitable assay.

-

Mechanistic studies can be performed by measuring markers of oxidative stress (e.g., ROS production) and mitochondrial dysfunction.

-

Determine the concentration-dependent neuroprotective effect of the azetidine derivative.

Conclusion

The azetidine scaffold has proven to be a remarkably versatile and privileged motif in drug discovery. Its unique structural constraints and physicochemical properties have enabled the development of a wide array of biologically active compounds with therapeutic potential across diverse disease areas. From novel antibiotics that circumvent resistance mechanisms to targeted anticancer agents that inhibit key signaling pathways, and from anti-inflammatory and antiviral compounds to promising neuroprotective agents, azetidine derivatives continue to be a rich source of innovation. As our understanding of the intricate molecular mechanisms underlying various diseases deepens, and as synthetic methodologies for accessing diverse azetidine libraries continue to advance, we can anticipate the emergence of even more sophisticated and effective azetidine-based therapeutics in the years to come.

References

- Shankar, M., et al. (2023). Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res, 7(2): 000282.

- Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycol

- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.

- Antimicrobial potential of various substituted azetidine deriv

- Azetidine-2,4-diones (4-oxo-beta-lactams) as scaffolds for designing elastase inhibitors. (2025).

- Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl). (2023). MDPI.

- Assembly Biosciences describes new azetidine compounds for HSV infections. (2025). BioWorld.

- Azetidine derivatives with CNS activity. (n.d.).

- US5994340A - Azetidinone derivatives as β-lactamase inhibitors. (n.d.).

- Novel N-Substituted 3-Aryl-4-(diethoxyphosphoryl)azetidin-2-ones as Antibiotic Enhancers and Antiviral Agents in Search for a Successful Treatment of Complex Infections. (n.d.). PMC.

- US8158616B2 - Azetidine and cyclobutane derivatives as JAK inhibitors. (n.d.).

- Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. (n.d.). PMC.

- Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (2020). Journal of Medicinal Chemistry.

- Antimicrobial potential of various substituted azetidine deriv

- Discovery of Novel Azetidine Amides as Potent Small-Molecule ST

- Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement. (2024). PubMed.

- Quantitative Activity Structure Relationship (QSAR) of a Series of Azetidinones Derived from Dapsone by the Method of Density Functional Theory (DFT). (2025).

- Azetidines and spiro azetidines as novel P2 units in hepatitis C virus NS3 protease inhibitors. (n.d.). PMC.

- Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer. (2025). PubMed Central.

- A Comprehensive Overview of Globally Approved JAK Inhibitors. (n.d.). PMC.

- Stereocontrolled synthesis and pharmacological evaluation of azetidine-2,3-dicarboxylic acids

- Potential Therapeutic Targets of Azetidine-Containing Compounds: A Technical Guide for Drug Discovery Professionals. (n.d.). Benchchem.